3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide
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Overview
Description
3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide is a chemical compound with the molecular formula C12H12Br2N2O It is a brominated derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide typically involves the reaction of 4-bromobenzaldehyde with methylimidazole in the presence of a suitable oxidizing agent. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by bromination. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the brominated compound to its non-brominated form.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized imidazole derivatives.
Scientific Research Applications
3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenethyl bromide: Another brominated compound with similar structural features.
Phenacyl bromide: Shares the phenyl and bromine moieties but differs in the rest of the structure.
Bromophenol: Contains bromine and phenol groups, similar to the bromophenyl group in the target compound.
Uniqueness
3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide is unique due to the presence of both the imidazole ring and the bromophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(3-methylimidazol-3-ium-1-yl)ethanone;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN2O.BrH/c1-14-6-7-15(9-14)8-12(16)10-2-4-11(13)5-3-10;/h2-7,9H,8H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOMYYTXNBIGIO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CC(=O)C2=CC=C(C=C2)Br.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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